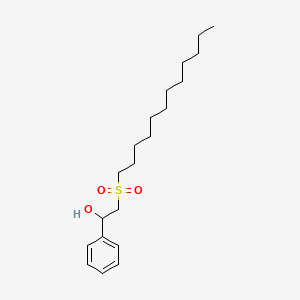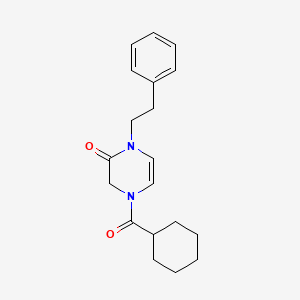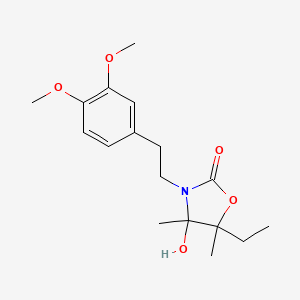
2-(dodecylsulfonyl)-1-phenylethanol
Übersicht
Beschreibung
2-(dodecylsulfonyl)-1-phenylethanol: is an organic compound characterized by the presence of a sulfonyl group attached to a long dodecyl chain and a phenylethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfonyl)-1-phenylethanol typically involves the sulfonation of dodecylbenzene followed by the reaction with phenylethanol. The process can be summarized in the following steps:
Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming dodecylbenzenesulfonic acid.
Reaction with Phenylethanol: The dodecylbenzenesulfonic acid is then reacted with phenylethanol under basic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(dodecylsulfonyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(dodecylsulfonyl)-1-phenylacetone or 2-(dodecylsulfonyl)-1-phenylacetic acid.
Reduction: Formation of 2-(dodecylthio)-1-phenylethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dodecylsulfonyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of 2-(dodecylsulfonyl)-1-phenylethanol involves its interaction with biological membranes due to its amphiphilic structure. The dodecyl chain interacts with lipid bilayers, while the sulfonyl and phenylethanol groups can form hydrogen bonds and electrostatic interactions with membrane proteins and lipids. This can disrupt membrane integrity and function, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-(dodecylthio)-1-phenylethanol: Similar structure but with a thioether group instead of a sulfonyl group.
2-(dodecylsulfonyl)-1-phenylacetone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(dodecylsulfonyl)-1-phenylacetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 2-(dodecylsulfonyl)-1-phenylethanol is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic sulfonyl group, making it an effective surfactant with potential antimicrobial properties. Its structure allows for versatile chemical modifications, enabling its use in various applications across different fields.
Eigenschaften
IUPAC Name |
2-dodecylsulfonyl-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-14-17-24(22,23)18-20(21)19-15-12-11-13-16-19/h11-13,15-16,20-21H,2-10,14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHNJKJFQXEXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE](/img/structure/B4290316.png)

![N-(4-{[2-(13-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B4290324.png)
![methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290338.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide](/img/structure/B4290355.png)
![4-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290359.png)

![2-[(4-Methylbenzyl)sulfanyl]-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B4290372.png)
![2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B4290374.png)
![METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4290378.png)

![3-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290386.png)
![10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione](/img/structure/B4290390.png)
![2-{3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290392.png)
